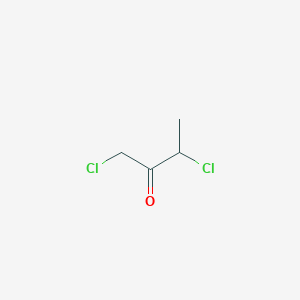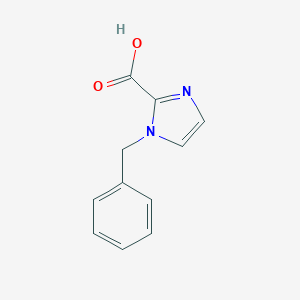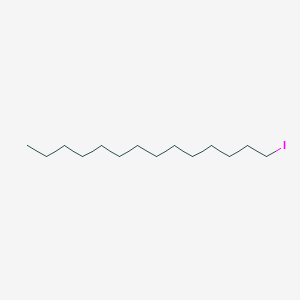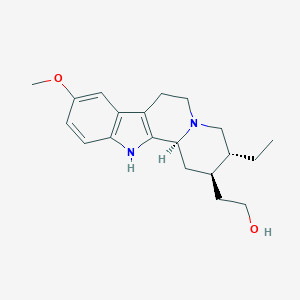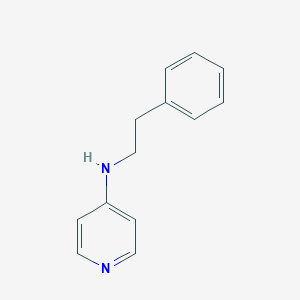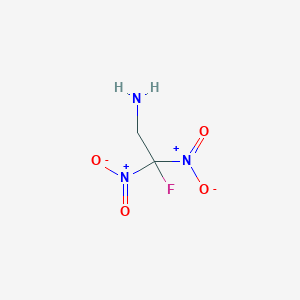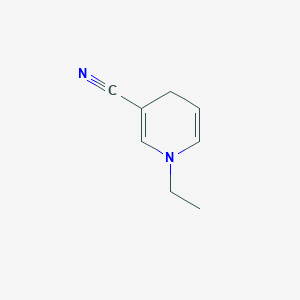![molecular formula C24H18N4O6 B096791 Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester CAS No. 16267-19-9](/img/structure/B96791.png)
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester (BPDDE) is a chemical compound that has gained attention in scientific research for its unique properties and potential applications. BPDDE is a derivative of benzoic acid and is synthesized using specific methods that will be discussed in This paper will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPDDE.
作用机制
The mechanism of action of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is not fully understood, but it is believed to function as a photosensitizer in PDT. When exposed to light, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester undergoes a photochemical reaction that generates reactive oxygen species (ROS), which can cause damage to cancer cells. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester may function as an antibacterial agent by disrupting bacterial cell membranes.
生化和生理效应
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been found to have potential anticancer activity in vitro, but further studies are needed to determine its efficacy in vivo.
实验室实验的优点和局限性
One advantage of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to be stable under various conditions, making it a reliable reagent for experiments. However, one limitation of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is its high cost, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the use of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in scientific research. One direction is the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to determine the efficacy of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester as a photosensitizer in PDT and as an antibacterial agent. Finally, there is potential for the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based therapeutics for the treatment of cancer and infectious diseases.
Conclusion
In conclusion, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is a chemical compound with unique properties that have gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has potential applications in the fields of organic electronics, photodynamic therapy, and antimicrobial therapy, and further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is synthesized using a multistep process that involves the reaction of 3,3'-bipyrazole-4,4'-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the dimethylamide intermediate. Finally, the dimethylamide is treated with benzoic anhydride to form Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester.
科学研究应用
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT), a treatment for cancer. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
属性
CAS 编号 |
16267-19-9 |
|---|---|
产品名称 |
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester |
分子式 |
C24H18N4O6 |
分子量 |
458.4 g/mol |
IUPAC 名称 |
methyl 2-[5-[4-(2-methoxycarbonylbenzoyl)-1H-pyrazol-5-yl]-1H-pyrazole-4-carbonyl]benzoate |
InChI |
InChI=1S/C24H18N4O6/c1-33-23(31)15-9-5-3-7-13(15)21(29)17-11-25-27-19(17)20-18(12-26-28-20)22(30)14-8-4-6-10-16(14)24(32)34-2/h3-12H,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
NNJLLTKDUJEMFT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
规范 SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
同义词 |
2,2'-[[3,3'-Bi(1H-pyrazole)-4,4'-diyl]dicarbonyl]dibenzoic acid dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



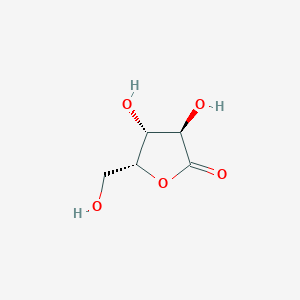
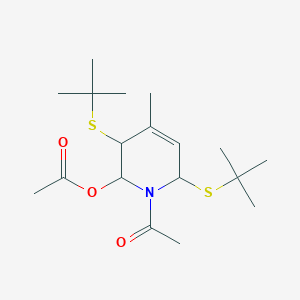
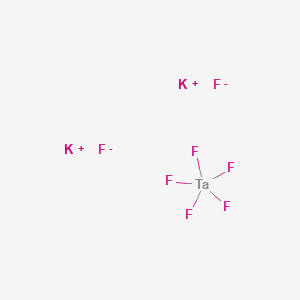
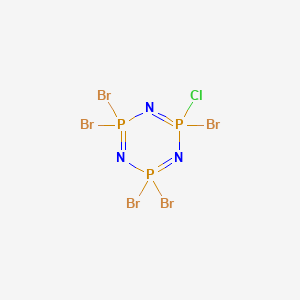

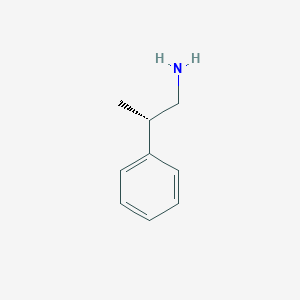
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
